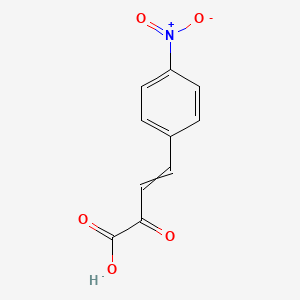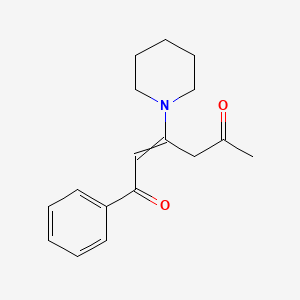
1-Phenyl-3-(piperidin-1-yl)hex-2-ene-1,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-3-(piperidin-1-yl)hex-2-ene-1,5-dione is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Métodos De Preparación
The synthesis of 1-Phenyl-3-(piperidin-1-yl)hex-2-ene-1,5-dione can be achieved through a one-pot, three-component, and solvent-free procedure. This method involves the reaction of chloro aldehydes, ketones, and piperidine under microwave irradiation, resulting in high yields and shorter reaction times . The reaction conditions are optimized to be solvent-free and catalyst-free, making the process more environmentally friendly .
Análisis De Reacciones Químicas
1-Phenyl-3-(piperidin-1-yl)hex-2-ene-1,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine moiety can be replaced by other nucleophiles.
Aplicaciones Científicas De Investigación
1-Phenyl-3-(piperidin-1-yl)hex-2-ene-1,5-dione has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 1-Phenyl-3-(piperidin-1-yl)hex-2-ene-1,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
1-Phenyl-3-(piperidin-1-yl)hex-2-ene-1,5-dione can be compared with other similar compounds, such as:
(E)-3-Phenyl-1-(piperidin-1-yl)prop-2-en-1-one: This compound has a similar structure but differs in the length of the carbon chain and the position of the double bond.
1-(Piperidin-1-yl)propan-2-ol: This compound contains a piperidine moiety but has a different functional group and carbon chain length.
Substituted (E)-1-Phenyl-3-[2-(piperidin-1-yl)quinolin-3-yl]prop-2-en-1-ones: These compounds have a quinoline moiety in addition to the piperidine and phenyl groups.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
36036-74-5 |
|---|---|
Fórmula molecular |
C17H21NO2 |
Peso molecular |
271.35 g/mol |
Nombre IUPAC |
1-phenyl-3-piperidin-1-ylhex-2-ene-1,5-dione |
InChI |
InChI=1S/C17H21NO2/c1-14(19)12-16(18-10-6-3-7-11-18)13-17(20)15-8-4-2-5-9-15/h2,4-5,8-9,13H,3,6-7,10-12H2,1H3 |
Clave InChI |
WQNLRDMXBMADMB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(=CC(=O)C1=CC=CC=C1)N2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


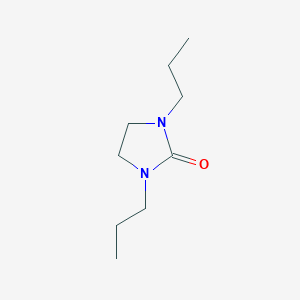
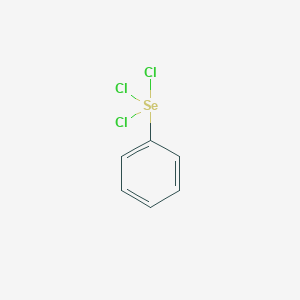
![3-(Methylsulfanyl)-6-phenyl-5H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B14669787.png)
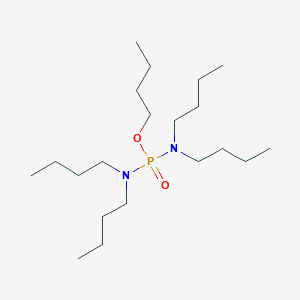
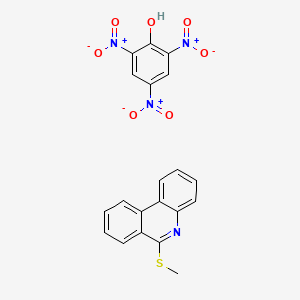
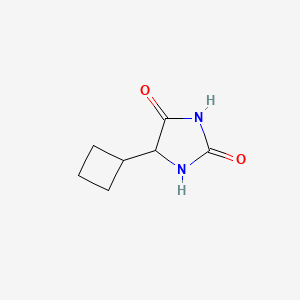
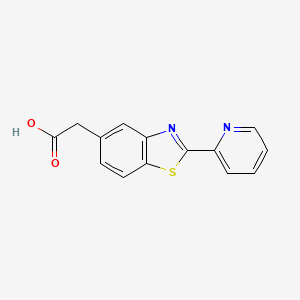
![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino(6-phenoxy-1,3,5-triazine-4,2-diyl)imino]]bis-, hexasodium salt](/img/structure/B14669814.png)
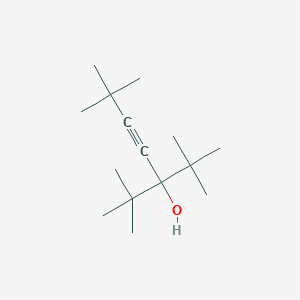
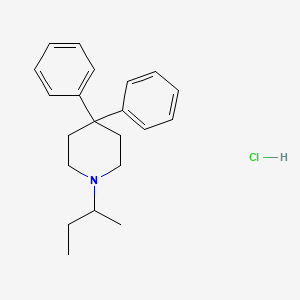

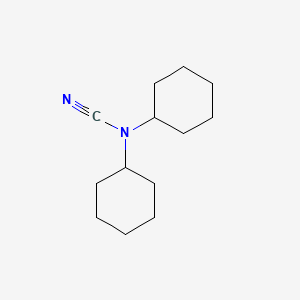
![5,8,9,10-Tetrahydro-6h-[1,3]dioxolo[4,5-h]pyrrolo[2,1-b][3]benzazepin-6-one](/img/structure/B14669838.png)
